molecular formula C10H12O2S B014482 4-Mercaptophenylbutyric acid CAS No. 359436-81-0

4-Mercaptophenylbutyric acid

Cat. No.: B014482
CAS No.: 359436-81-0
M. Wt: 196.27 g/mol
InChI Key: ONAHWIVUEWOXEJ-UHFFFAOYSA-N
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Description

4-(4-sulfanylphenyl)butanoic Acid is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-sulfanylphenyl)butanoic Acid typically involves the introduction of a sulfanyl group to a phenyl ring followed by the attachment of a butanoic acid chain. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of 4-(4-sulfanylphenyl)butanoic Acid may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-sulfanylphenyl)butanoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-sulfanylphenyl)butanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-sulfanylphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially modulating their activity. Additionally, the compound may exert its effects through the modulation of oxidative stress and inflammation pathways .

Comparison with Similar Compounds

4-(4-sulfanylphenyl)butanoic Acid can be compared with other similar compounds such as:

    4-phenylbutanoic Acid: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    4-(4-methylphenyl)butanoic Acid: Contains a methyl group instead of a sulfanyl group, leading to variations in its chemical and physical properties.

Properties

IUPAC Name

4-(4-sulfanylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHWIVUEWOXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404960
Record name 4-(4-sulfanylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-81-0
Record name 4-(4-sulfanylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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